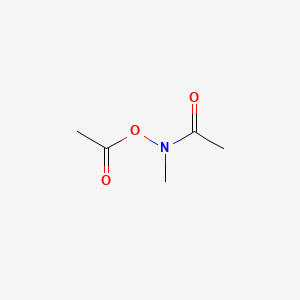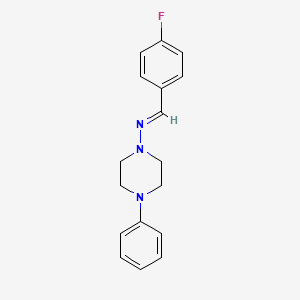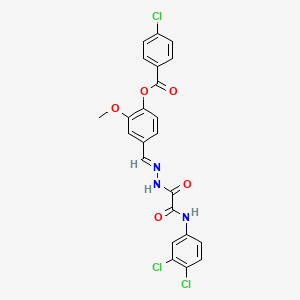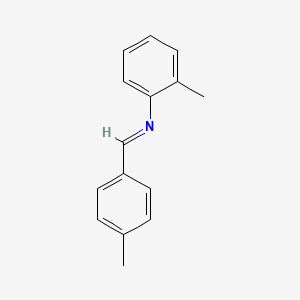
Urea, N'-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- is a synthetic organic compound belonging to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a 2,5-dimethylphenyl group and two 2-methylpropyl groups. Ureas are known for their wide range of applications in various fields, including agriculture, medicine, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- typically involves the reaction of 2,5-dimethylphenyl isocyanate with 2-methylpropylamine. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
化学反応の分析
Types of Reactions
Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group is replaced by other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Compounds with new functional groups replacing the urea group.
科学的研究の応用
Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Urea, N’-(2,4-dimethylphenyl)-N,N-bis(2-methylpropyl)-
- Urea, N’-(3,5-dimethylphenyl)-N,N-bis(2-methylpropyl)-
- Urea, N’-(2,6-dimethylphenyl)-N,N-bis(2-methylpropyl)-
Uniqueness
Urea, N’-(2,5-dimethylphenyl)-N,N-bis(2-methylpropyl)- is unique due to the specific positioning of the dimethyl groups on the phenyl ring. This structural feature can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar urea derivatives.
特性
CAS番号 |
86781-56-8 |
|---|---|
分子式 |
C17H28N2O |
分子量 |
276.4 g/mol |
IUPAC名 |
3-(2,5-dimethylphenyl)-1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C17H28N2O/c1-12(2)10-19(11-13(3)4)17(20)18-16-9-14(5)7-8-15(16)6/h7-9,12-13H,10-11H2,1-6H3,(H,18,20) |
InChIキー |
JVCQJHDEQCCTKR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N(CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)








![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)



![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)
